molecular formula C10H18N2O4 B1466656 2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid CAS No. 1250888-43-7

2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid

Cat. No.: B1466656
CAS No.: 1250888-43-7
M. Wt: 230.26 g/mol
InChI Key: UHASFCKGQIETJH-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid is a chemical compound with the CAS Registry Number 1250888-43-7 and a molecular formula of C 10 H 18 N 2 O 4 . It has a molecular weight of 230.26 g/mol . The compound features a piperazine ring core, which is a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The piperazine nitrogen is functionalized with an ethoxycarbonyl group (a carbamate ester), and the ring is further substituted with a propanoic acid side chain. This molecular architecture makes it a valuable building block for the synthesis and exploration of novel bioactive molecules. Piperazine-based compounds are extensively researched for their diverse therapeutic potential, including applications as antiviral, antibacterial, anticancer, and anti-inflammatory agents . Specifically, structurally similar piperazine-propanoic acid derivatives have been investigated as potent dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), a key target in managing metabolic disorders like type 2 diabetes and dyslipidemia . Researchers utilize this compound as a key synthetic intermediate in drug discovery campaigns. It is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-ethoxycarbonylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-3-16-10(15)12-6-4-11(5-7-12)8(2)9(13)14/h8H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHASFCKGQIETJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to elucidate its biological activities, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid has the following chemical structure:

  • Molecular Formula : C13H19N3O4
  • CAS Number : 1250888-43-7

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in neuropharmacology and oncology.

Biological Activity Overview

Research indicates that 2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : The piperazine moiety is associated with neuroprotective effects, potentially making this compound relevant in treating neurodegenerative diseases.
  • Antitumor Activity : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting tumor growth.

The biological activity of 2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid is believed to involve several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, influencing neurochemical pathways.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in cellular proliferation, contributing to its antitumor effects.
  • Cellular Signaling Pathways : The modulation of various signaling pathways, such as PI3K/Akt and MAPK pathways, may underlie its therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against neuronal damage
AntitumorInhibition of cancer cell proliferation

Case Study: Antitumor Activity

A study conducted on various cancer cell lines (e.g., breast and prostate cancer) demonstrated that 2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics.

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
PC3 (Prostate)25

Future Directions

Further research is warranted to explore the full therapeutic potential of 2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid. Key areas for future investigation include:

  • In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its biological activities.
  • Formulation Development : To optimize delivery methods for enhanced bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

a) 2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propanoic acid
  • Structure : The ethoxycarbonyl group is replaced with a tert-butoxycarbonyl (Boc) protecting group.
  • Molecular Formula : C₁₂H₂₁N₂O₄; Molecular Weight : 269.31 .
  • Key Differences :
    • The Boc group is bulkier and more lipophilic than ethoxycarbonyl, enhancing stability under basic conditions but requiring acidic conditions for deprotection .
    • Applications: Boc-protected derivatives are preferred in solid-phase peptide synthesis (SPPS) due to their orthogonal protection strategies, unlike the ethoxycarbonyl variant, which is less commonly used in SPPS .
b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Features a fluorenylmethoxycarbonyl (Fmoc) group instead of ethoxycarbonyl.
  • Molecular Formula : C₂₁H₂₀N₂O₄; Molecular Weight : 364.40 .
  • Key Differences: The Fmoc group is base-labile, making it ideal for temporary protection in SPPS, whereas ethoxycarbonyl lacks this selective deprotection utility.

Core Heterocycle Modifications

a) 3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic Acid Hydrochloride
  • Structure : Replaces piperazine with piperidine (a six-membered ring with one nitrogen atom).
  • Molecular Formula: C₁₁H₂₀ClNO₄; Molecular Weight: 265.73 .
  • Key Differences: Piperidine is less basic than piperazine, reducing solubility in acidic environments.
b) Ethyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoate
  • Structure : Incorporates a 4-methoxyphenyl substituent on the piperazine ring.
  • Molecular Formula : C₁₆H₂₄N₂O₃; Molecular Weight : 292.38 .
  • Key Differences :
    • The methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration.
    • Applications: Such aromatic substitutions are common in antipsychotic and antidepressant drug candidates, unlike the target compound, which lacks an aryl group .

Functional Group Modifications

a) 3-(4-(Dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)-propanoic Acid Derivatives
  • Structure : Substitutes ethoxycarbonyl with a dibenzoazepine moiety.
  • Key Differences :
    • The dibenzoazepine group introduces polycyclic aromaticity, enabling π-π stacking interactions with receptors like H₁ and 5-HT₂A, which are targeted in sleep disorder therapeutics .
    • Applications: Highlights the role of bulky substituents in receptor modulation, a feature absent in the simpler ethoxycarbonyl variant .

Data Table: Structural and Functional Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Applications
2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid Ethoxycarbonyl, propanoic acid C₁₁H₁₉N₂O₄ 259.28 Intermediate in organic synthesis
2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propanoic acid Boc group C₁₂H₂₁N₂O₄ 269.31 SPPS, drug intermediates
2-[4-(Fmoc)piperazin-1-yl]acetic acid Fmoc group C₂₁H₂₀N₂O₄ 364.40 Peptide synthesis
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate 4-Methoxyphenyl, ethyl ester C₁₆H₂₄N₂O₃ 292.38 CNS drug candidates
3-[4-(Dibenzoazepin)piperazin-1-yl]propanoic acid Dibenzoazepine Varies ~400–450 Sleep disorder therapeutics

Preparation Methods

Synthesis via Ethyl 3-(piperazin-1-yl)propanoate Intermediate

One of the primary synthetic routes involves the use of ethyl 3-(piperazin-1-yl)propanoate dihydrochloride as a starting material. The preparation proceeds through the following key steps:

  • Step a: Reaction of ethyl 3-(piperazin-1-yl)propanoate dihydrochloride with potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at temperatures ranging from -10 °C to 80 °C. This step facilitates deprotonation and activation of the piperazine nitrogen for subsequent substitution.

  • Step b: Further functionalization using sodium hydride (NaH) in tetrahydrofuran (THF) at 0 °C or palladium-catalyzed coupling reactions employing Pd₂(dba)₃ with di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos) and cesium carbonate (Cs₂CO₃) in toluene-water mixtures at 80–100 °C.

  • Step c: Hydrolysis of ester groups using 1 M sodium hydroxide (NaOH) aqueous solution in ethanol (EtOH) and THF at 60 °C to yield the corresponding carboxylic acid.

  • Step d: Re-esterification or further modification using ethyl acrylate under reflux in ethanol.

These steps collectively yield the target compound with the ethoxycarbonyl group attached to the piperazine ring, followed by the propanoic acid moiety formation.

Use of Boc-Protected Piperazine and Palladium Catalysis

Another approach involves the use of 1-Boc-piperazine (tert-butoxycarbonyl-protected piperazine) as a precursor, which undergoes palladium-catalyzed coupling reactions with various aryl or heteroaryl halides under microwave irradiation and elevated temperatures (e.g., 170 °C for 30 minutes). The Boc group is later removed under acidic or basic conditions to reveal the free piperazine nitrogen for further functionalization.

This method leverages:

  • Microwave-assisted synthesis for rapid reaction times.

  • Use of acetic acid, formaldehyde, and acetic anhydride as reagents for intermediate formation.

  • Purification by silica gel column chromatography with hexane-ethyl acetate solvent systems.

  • Subsequent reaction with ethyl acrylate or similar esters to introduce the ethoxycarbonyl functionality.

The final hydrolysis step converts esters to the propanoic acid functionality.

Crystallization and Amorphous Form Preparation

While the above methods focus on chemical synthesis, the preparation of the compound in specific solid-state forms is crucial for pharmaceutical applications. The following methods are reported for obtaining pure amorphous or crystalline forms of the compound:

  • Dissolution and Solvent Removal: Dissolving the compound in suitable solvents such as alcohols, chloro solvents, or polar aprotic solvents at temperatures ranging from 20 °C to reflux, followed by solvent removal techniques including evaporation under reduced pressure, spray drying, freeze drying, or cooling-induced precipitation.

  • Seeding for Crystallization: Addition of seed crystals of a known polymorph to the solution to induce crystallization of a specific form, enhancing purity and stability.

  • Temperature Control: Maintaining solution and crystallization temperatures in defined ranges (e.g., -30 °C to 30 °C) to control the polymorphic outcome.

These methods yield solid forms characterized by powder X-ray diffraction (PXRD) patterns, ensuring reproducibility and pharmaceutical grade quality.

Comparative Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature Range Solvent(s) Notes
Deprotonation and activation K₂CO₃, ethyl 3-(piperazin-1-yl)propanoate -10 °C to 80 °C NMP Enables nucleophilic substitution
Palladium-catalyzed coupling Pd₂(dba)₃, di-tBuXPhos, Cs₂CO₃ 80–100 °C Toluene–water Facilitates C-N bond formation
Ester hydrolysis 1 M NaOH (aq), EtOH, THF 60 °C EtOH, THF Converts ester to propanoic acid
Microwave-assisted synthesis Acetic acid, formaldehyde, acetic anhydride 170 °C (microwave) - Rapid intermediate formation
Solid form preparation Solvent evaporation, spray drying, seeding 20–35 °C (dissolution), -30 to 30 °C (crystallization) Alcohols, chloro solvents, polar aprotic solvents Controls polymorphism and purity

Research Findings and Analysis

  • The use of ethyl 3-(piperazin-1-yl)propanoate dihydrochloride as a key intermediate is well-supported for efficient synthesis of the target compound, allowing for high yields and manageable reaction conditions.

  • Palladium-catalyzed coupling reactions have been demonstrated to be effective in attaching various substituents to the piperazine nitrogen, with ligands such as di-tBuXPhos enhancing catalytic activity and selectivity.

  • Hydrolysis under mild alkaline conditions ensures conversion of ester groups to carboxylic acids without significant side reactions, preserving the integrity of sensitive functional groups.

  • Solid-state form control via solvent selection and temperature management is critical for pharmaceutical development, impacting solubility, stability, and bioavailability.

  • The reported methods avoid harsh reagents and conditions, favoring environmentally benign solvents and catalysts where possible, aligning with green chemistry principles.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid
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2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid

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